molecular formula C21H19ClN4O4S B305402 N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305402
M. Wt: 458.9 g/mol
InChI Key: LLZZXZDSEUHFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique chemical structure and has been extensively studied to explore its various properties.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that it works by inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of fungal cell walls, thereby exhibiting potent antifungal activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Moreover, it has been found to inhibit the growth of fungal cells by disrupting the biosynthesis of their cell walls.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its potent anticancer, antifungal, and antibacterial activity. It is also relatively easy to synthesize and has a unique chemical structure that makes it a promising candidate for further research.
The limitations of using N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Moreover, further studies are required to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include:
1. Investigating its potential applications in the treatment of various types of cancer.
2. Studying its mechanism of action in greater detail to understand how it induces cell death in cancer cells.
3. Exploring its potential applications in the treatment of fungal and bacterial infections.
4. Developing new synthetic routes to improve its solubility and reduce its potential toxicity.
5. Conducting further studies to evaluate its safety and potential side effects in vivo.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a promising compound that has several potential applications in medical research. Its unique chemical structure and potent biological activity make it a promising candidate for further research. However, further studies are required to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 5-chloro-2-methoxyphenylamine with 2-chloroacetyl chloride in the presence of a base to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the final product.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in medical research. It has been found to exhibit significant anticancer activity against various cancer cell lines. Moreover, it has been shown to possess potent antifungal and antibacterial activity.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN4O4S/c1-26-20(17-9-12-5-4-6-16(29-3)19(12)30-17)24-25-21(26)31-11-18(27)23-14-10-13(22)7-8-15(14)28-2/h4-10H,11H2,1-3H3,(H,23,27)

InChI Key

LLZZXZDSEUHFMV-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC4=C(O3)C(=CC=C4)OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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